molecular formula C8H3F5O B13593729 2,2-Difluoro-1-(2,4,5-trifluorophenyl)ethanone

2,2-Difluoro-1-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B13593729
M. Wt: 210.10 g/mol
InChI Key: AKPYYFVAMYKGMS-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3F5O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct fluorination of 1-(2,4,5-trifluorophenyl)ethan-1-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is typically carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

    Grignard Reaction: Another method involves the reaction of 2,4,5-trifluorobenzyl chloride with magnesium to form the corresponding Grignard reagent, which is then reacted with difluoroacetyl chloride to yield 2,2-difluoro-1-(2,4,5-trifluorophenyl)ethan-1-one.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-1-(2,4,5-trifluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(2,4,5-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar in structure but with three fluorine atoms on the same carbon.

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine atoms, leading to different chemical properties.

    2,4,5-Trifluorophenacyl bromide: A brominated derivative with distinct reactivity.

Uniqueness: 2,2-Difluoro-1-(2,4,5-trifluorophenyl)ethan-1-one is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns.

Properties

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

2,2-difluoro-1-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C8H3F5O/c9-4-2-6(11)5(10)1-3(4)7(14)8(12)13/h1-2,8H

InChI Key

AKPYYFVAMYKGMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)C(F)F

Origin of Product

United States

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